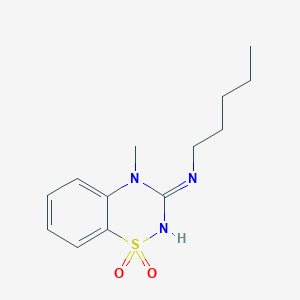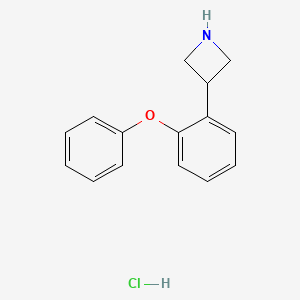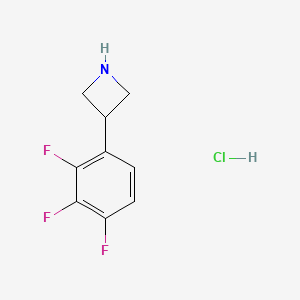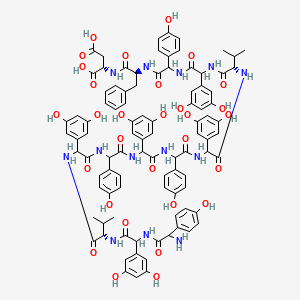
4-Methyl-3-(pentylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3-(pentylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide is a chemical compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(pentylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide typically involves the reaction of 4-methyl-1,2,4-benzothiadiazine-1,1-dioxide with pentylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-Methyl-3-(pentylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under reflux conditions in solvents like ethanol or dichloromethane.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different nucleophilic groups replacing the pentylamino group.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Methyl-3-(pentylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 4-Methyl-3-(hexylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide
- 4-Methyl-3-(butylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide
- 4-Methyl-3-(propylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide
Comparison
Compared to similar compounds, 4-Methyl-3-(pentylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide may exhibit unique properties such as higher potency, selectivity, or stability. Its specific structural features, such as the length and branching of the pentylamino group, can influence its biological activity and pharmacokinetic properties, making it a valuable compound for further research and development.
属性
分子式 |
C13H19N3O2S |
|---|---|
分子量 |
281.38 g/mol |
IUPAC 名称 |
4-methyl-1,1-dioxo-N-pentyl-1λ6,2,4-benzothiadiazin-3-imine |
InChI |
InChI=1S/C13H19N3O2S/c1-3-4-7-10-14-13-15-19(17,18)12-9-6-5-8-11(12)16(13)2/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,14,15) |
InChI 键 |
GHMRFYNRAVFLSH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCN=C1NS(=O)(=O)C2=CC=CC=C2N1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-morpholin-4-yl-methanone](/img/structure/B13719083.png)
![N-Cyclopropylmethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719091.png)

![5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride](/img/structure/B13719097.png)




![7-Bromo-5-methylpyrido[3,2-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B13719128.png)



![Isopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719149.png)
